molecular formula C10H20N2O2 B2876055 tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate CAS No. 2165959-92-0

tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate

Cat. No.: B2876055
CAS No.: 2165959-92-0
M. Wt: 200.282
InChI Key: AMKQULRTFZIKRO-HTQZYQBOSA-N
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Description

tert-Butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate (CAS: 1903834-28-5) is a carbamate derivative featuring a cyclobutane ring substituted with an aminomethyl group in the cis configuration. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. This compound is utilized in pharmaceutical research, particularly as a precursor for bioactive molecules targeting neurological or metabolic disorders.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQULRTFZIKRO-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), dichloromethane (DCM) solvent.
  • Temperature : Room temperature (20–25°C).
  • Yield : 82–89% after column chromatography.

The stereochemical integrity of the cis-cyclobutyl group remains intact due to the non-invasive nature of the reaction. Nuclear magnetic resonance (NMR) analysis confirms retention of the cis configuration, with characteristic coupling constants (J = 6–8 Hz) for adjacent cyclobutyl protons.

Three-Component Coupling with CO₂ and Alkyl Halides

An alternative method employs a one-pot, three-component reaction involving cis-2-(aminomethyl)cyclobutylamine, carbon dioxide, and tert-butyl bromide. This approach leverages cesium carbonate (Cs₂CO₃) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.

Mechanism and Key Steps

  • CO₂ Activation : The amine reacts with CO₂ to form a carbamate anion.
  • Alkylation : The carbamate anion undergoes alkylation with tert-butyl bromide.
  • Catalytic Role of TBAI : Enhances reaction efficiency by stabilizing the carbamate anion and minimizing overalkylation.

Reaction Parameters

Parameter Value
CO₂ Pressure 1 atm (bubbled continuously)
Solvent Anhydrous DMF
Temperature 60°C
Reaction Time 12–16 hours
Yield 75–78%

This method avoids the need for pre-formed Boc anhydride but requires careful control of CO₂ flow and alkyl halide stoichiometry.

Curtius Rearrangement from Acyl Azides

Though less common for this compound, the Curtius rearrangement offers a pathway for carbamate synthesis from carboxylic acid precursors. For tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate, this method is theoretically feasible but synthetically indirect:

Synthetic Route

  • Acyl Azide Formation : React cis-2-(aminomethyl)cyclobutane carboxylic acid with di-tert-butyl dicarbonate and sodium azide.
  • Rearrangement : Thermally induce Curtius rearrangement to form an isocyanate intermediate.
  • Trapping : Capture the isocyanate with tert-butanol to yield the carbamate.

Challenges

  • Low Applicability : Requires a carboxylic acid precursor, necessitating additional steps to introduce the aminomethyl group post-rearrangement.
  • Side Reactions : Competing esterification dominates with aromatic acids, limiting utility for aliphatic systems.

Stereochemical Considerations and Analysis

The cis configuration of the cyclobutyl group is critical for the compound’s biological activity. Key strategies to preserve stereochemistry include:

  • Use of Chiral Auxiliaries : Enantioselective synthesis of the cyclobutylamine precursor.
  • Ring-Closing Metathesis : For constructing the cyclobutane ring with defined stereochemistry prior to carbamate formation.

X-ray crystallography and NOESY NMR data validate the cis geometry, showing spatial proximity between the aminomethyl and carbamate substituents.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Boc Protection High yield, mild conditions Requires Boc anhydride 82–89%
Three-Component One-pot synthesis CO₂ handling complexity 75–78%
Curtius Rearrangement Applicable to acids Multi-step, low efficiency <50%

Industrial-Scale Production Insights

Large-scale synthesis (e.g., >1 kg batches) employs continuous flow reactors to enhance mixing and heat transfer. Key parameters:

  • Residence Time : 30–60 minutes.
  • Purification : Automated flash chromatography or crystallization from ethyl acetate/hexane.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Stereochemical and Steric Effects

  • The trans-3-aminocyclobutyl analog (CAS 871014-19-6) demonstrates how stereochemistry alters spatial arrangement, affecting interactions with chiral biological targets. The cis configuration in the target compound may favor specific binding modes in drug design .
  • The cyclohexane analog (CAS 509143-00-4) lacks ring strain, offering greater thermodynamic stability but reduced reactivity compared to the cyclobutane-based target compound .

Commercial Availability

  • The hydroxymethyl derivative (CAS 1639216-79-7) is supplied by 5 vendors , compared to 3 suppliers for the target compound, suggesting broader industrial adoption due to its versatility in synthesis .

Research Findings

  • Synthetic Utility : The target compound’s Boc-protected amine is critical in multi-step syntheses, enabling selective deprotection under mild acidic conditions. In contrast, the hydroxyl analog requires harsher conditions for functionalization (e.g., oxidation to aldehydes) .
  • Biological Activity : Cyclobutane-containing compounds are explored for their conformational rigidity, which can enhance binding affinity to protein targets. For example, cyclobutane-based inhibitors of proteases show improved potency over flexible analogs .
  • Stability Studies : Cyclobutane derivatives exhibit moderate thermal stability, whereas cyclopropane analogs may degrade faster due to ring strain. This impacts storage and handling protocols .

Biological Activity

tert-butyl N-[cis-2-(aminomethyl)cyclobutyl]carbamate is a compound that has garnered attention due to its unique cyclobutyl structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and applications in medicinal chemistry.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1903834-28-5
  • Boiling Point : 307.4 ± 11.0 °C (predicted)
  • Density : 1.04 ± 0.1 g/cm³ (predicted)
  • pKa : 12.41 ± 0.40

These properties contribute to its stability and reactivity, making it suitable for various chemical reactions, including oxidation, reduction, and substitution .

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound has shown the ability to bind selectively to certain proteins, modulating their activity and influencing biochemical pathways. Notably, it has been investigated for its inhibitory effects on the MALT1 protease, an important target in cancer therapy .

Enzymatic Inhibition

Research indicates that this compound exhibits significant inhibitory activity against MALT1 with an IC50 value indicating potent binding affinity. The cis configuration of the aminomethyl group is crucial for this activity, as the trans isomer shows considerably reduced potency .

Antitumor Potential

In vitro studies have demonstrated that this compound possesses antitumor properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, it was effective in assays involving HCT116 colon cancer cells, highlighting its potential as a therapeutic agent in oncology .

Case Studies

  • MALT1 Inhibition Study :
    • Objective : To evaluate the inhibitory effects on MALT1 protease.
    • Method : FRET assay using a tetrapeptide substrate.
    • Results : The compound displayed an IC50 value indicative of strong inhibition, suggesting its potential role in treating diseases associated with MALT1 dysregulation.
  • Antitumor Activity Evaluation :
    • Objective : Assess the anticancer effects on HCT116 cells.
    • Method : Cell viability assays.
    • Results : Significant reduction in cell viability was observed at low micromolar concentrations, supporting further development for cancer therapy.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure TypeIC50 (MALT1)Antitumor Activity
This compoundCyclobutylLow µMYes
tert-butyl N-[trans-2-(aminomethyl)cyclobutyl]carbamateCyclobutyl>50 mMNo
tert-butyl N-[cis-2-(aminomethyl)cyclopropyl]carbamateCyclopropylModerateLimited

This table illustrates the enhanced potency of the cis isomer compared to its trans counterpart and other structural analogs .

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